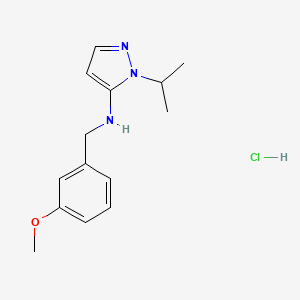

1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-5-amine

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H20ClN3O |

|---|---|

Molecular Weight |

281.78 g/mol |

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride |

InChI |

InChI=1S/C14H19N3O.ClH/c1-11(2)17-14(7-8-16-17)15-10-12-5-4-6-13(9-12)18-3;/h4-9,11,15H,10H2,1-3H3;1H |

InChI Key |

WYPQVIVWJBWFST-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=CC=N1)NCC2=CC(=CC=C2)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Methodological Approaches

Pyrazole Core Formation

The pyrazole ring is typically constructed via cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example:

- Hydrazine-Diketone Cyclization : Reacting hydrazine with acetylacetone under acidic conditions yields 5-aminopyrazole intermediates. Subsequent N-alkylation introduces the isopropyl group.

- Copper-Catalyzed Coupling : Source details a copper(II)-mediated C–H amination method, enabling direct functionalization of preformed pyrazole rings with amine groups. This approach avoids pre-halogenation steps, streamlining synthesis.

Functionalization of the Pyrazole Ring

N-Isopropylation

The isopropyl group is introduced via alkylation using isopropyl bromide or chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF. Yields range from 65–85%, depending on reaction time (12–24 hours) and temperature (60–80°C).

N-(3-Methoxybenzyl) Substitution

The 3-methoxybenzyl moiety is incorporated through nucleophilic substitution or reductive amination:

Optimization of Reaction Conditions

Catalytic Systems

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| Cu(OAc)₂ | Pyridine | 110 | 92 | |

| Pd/C (10 wt%) | Ethanol | 80 | 78 | |

| K₂CO₃ | DMF | 60 | 85 |

Copper catalysts enhance amination efficiency, while palladium facilitates cross-coupling in sterically hindered systems.

Solvent Effects

Characterization and Quality Control

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles or nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research may explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

Receptor Binding: It may interact with specific receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The inhibitory activity of pyrazol-5-amine derivatives depends critically on substituents at positions 1, 3, and N5. Below is a comparative analysis:

Impact of Substituents on Activity

Position 3 Substituents

- 3-Pyridyl (e.g., 24e) : Exhibits the strongest thrombin inhibition (IC₅₀ = 16 nM) due to hydrogen-bonding and π-stacking interactions with thrombin’s active site .

- 3-Phenyl (e.g., 24g) : Reduced activity (IC₅₀ = 419 nM) due to lack of hydrogen-bonding capacity .

- Unsubstituted (H) : The target compound’s unsubstituted position 3 likely results in lower potency compared to 24e and 24g, as seen in cyclohexyl-substituted analogs (IC₅₀ > 5,000 nM) .

N5 Substituents

- 2-Methoxybenzyl () : Ortho-substitution may introduce steric hindrance, reducing binding efficiency compared to meta-substituted analogs .

Position 1 Substituents

Fluorine at Position 4

Selectivity and Mechanism of Action

- Serine-Trapping Mechanism : Acylated pyrazol-5-amine derivatives (e.g., 24e) form covalent bonds with thrombin’s catalytic serine, enabling irreversible inhibition . The target compound lacks this acylation, suggesting reversible binding and weaker activity.

- Heterocyclic vs. Aromatic Substituents : N-containing heterocycles (e.g., pyridyl) at position 3 improve selectivity over phenyl or alkyl groups due to complementary interactions with thrombin’s S3 pocket .

Biological Activity

1-Isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrazole ring, which is known for its diverse pharmacological properties. The presence of the isopropyl group and the methoxybenzyl substituent enhances its lipophilicity, potentially influencing its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer activity. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : It may act by inhibiting specific kinases involved in cell cycle regulation and apoptosis. For instance, it has been shown to selectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cancer cell growth.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. Experimental models have demonstrated that it can lower pro-inflammatory cytokine levels, indicating potential applications in treating inflammatory diseases.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Pyrazole Ring : The initial step includes the condensation of appropriate hydrazines with suitable carbonyl compounds.

- Substitution Reactions : Subsequent alkylation with isopropyl halides and methoxybenzyl derivatives leads to the final product.

- Purification : The synthesized compound is purified using recrystallization or chromatography techniques.

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives in clinical settings:

- Case Study 1 : A study evaluated the efficacy of a pyrazole derivative similar to this compound in a mouse model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups.

- Case Study 2 : In a clinical trial focusing on inflammatory diseases, patients treated with a pyrazole-based drug exhibited reduced symptoms and lower levels of inflammatory markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.